5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride
Description
5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride is a spirocyclic compound characterized by a unique bicyclic structure combining a five-membered azaspiro ring and a two-membered cyclopropane ring.
Properties
Molecular Formula |
C7H13ClN2O |
|---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
5-azaspiro[2.4]heptane-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c8-6(10)5-3-9-4-7(5)1-2-7;/h5,9H,1-4H2,(H2,8,10);1H |
InChI Key |
YIBHSXHHUXGMCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNCC2C(=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclopropane derivative, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and isolation to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural analogs, their molecular formulas, weights, and substituents:
*Note: The target compound is inferred based on structural analogs.
Functional Group Impact on Properties
Carboxylic Acid vs. In contrast, the carboxamide group may enhance hydrogen bonding and stability, making it advantageous for drug-target interactions .
Ester Derivatives: Ethyl ester analogs (e.g., C₉H₁₆ClNO₂) are often used as prodrugs due to improved lipophilicity and oral absorption compared to carboxylic acids. However, they may hydrolyze in vivo to release the active carboxylic acid form .
The difluoro variant (C₆H₁₀ClF₂N) shows a 20% higher molecular weight than the monofluoro analog, which could influence crystallinity and solubility .
Amine Derivatives :
- The amine hydrochloride (C₆H₁₃ClN₂) is highly polar and water-soluble, ideal for ionic interactions in biological systems. However, its basic nature may require formulation adjustments to avoid precipitation at physiological pH .
Benzyl-Substituted Analogs: The benzyl group in C₁₄H₁₇NO₂ introduces steric bulk and aromaticity, which could enhance binding to hydrophobic pockets in enzymes or receptors. This modification increases molecular weight by ~90 g/mol compared to the unsubstituted carboxylic acid .
Research and Application Insights
- Pharmaceutical Utility : Spirocyclic compounds are prized for their conformational rigidity, which reduces entropic penalties during target binding. The carboxamide and carboxylic acid derivatives are explored as intermediates in protease inhibitor synthesis .
- Synthetic Flexibility : The ethyl ester (CAS 2007919-30-2) is commercially available at 97% purity, highlighting its role as a versatile precursor in medicinal chemistry .
- Biological Activity: Amino derivatives (e.g., C₆H₁₃ClN₂) are investigated for CNS applications due to their ability to cross the blood-brain barrier .
Biological Activity
5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activity. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by relevant data and case studies.
This compound possesses a spirocyclic framework that contributes to its distinct chemical reactivity and biological interactions. Its structure allows for various chemical modifications, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various pharmacological effects, including:
- Dopamine D3 Receptor Modulation : Research indicates that derivatives of this compound exhibit high affinity for the dopamine D3 receptor (D3R), which is implicated in addiction and neuropsychiatric disorders. Selective antagonism at this receptor can potentially mitigate addiction-related behaviors .
- Antibacterial Activity : Certain derivatives have shown potent antibacterial effects against both gram-positive and gram-negative bacteria, including multidrug-resistant strains. For instance, compounds derived from 5-azaspiro[2.4]heptane structures have demonstrated efficacy against respiratory pathogens in preclinical models .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
- Dopamine D3 Receptor Study : A study focused on the synthesis of 1,2,4-triazolyl derivatives of 5-azaspiro[2.4]heptanes revealed compounds with high selectivity for D3R over D2R, suggesting potential for treating conditions like schizophrenia and drug addiction. The pharmacokinetic properties were also characterized, highlighting favorable absorption and distribution profiles in vivo .
- Antibacterial Evaluation : In another investigation, a series of compounds based on the 5-azaspiro framework were synthesized and tested against respiratory tract infections. The lead compound exhibited significant in vitro activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and demonstrated good bioavailability in murine models, indicating its potential as a therapeutic agent for bacterial infections .
Q & A
Q. What are the critical synthetic steps for 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cycloaddition reactions and protective group strategies. For example, analogous azaspiro compounds are synthesized via cycloaddition of azomethine ylides with cyclopropane derivatives, catalyzed by copper complexes (e.g., Cu(CH₃CN)₄BF₄) with ligands like TF-BiphamPhos to enhance regioselectivity . Key steps include:
- Step 1 : Formation of the spirocyclic core via [3+2] cycloaddition under inert atmosphere.
- Step 2 : Carboxamide functionalization through nucleophilic acyl substitution.
- Step 3 : Hydrochloride salt formation via acidification (e.g., HCl in ethanol).
Critical parameters include temperature control (0–25°C), solvent polarity (acetonitrile or DMF), and catalyst loading (5–10 mol%). Yields drop significantly if moisture or oxygen is present during cycloaddition .
Q. Which spectroscopic and computational methods are most effective for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves spirocyclic conformation and substituent positions. For example, the spiro carbon (C7) shows distinct splitting patterns due to restricted rotation .
- Infrared Spectroscopy (IR) : Confirms carboxamide (C=O stretch at ~1650 cm⁻¹) and hydrochloride (N–H⁺ bend at ~2500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₇H₁₂ClN₂O₂: theoretical 191.06, observed 191.05) .
- Computational Modeling : Density Functional Theory (DFT) predicts collision cross-sections (CCS) for ion mobility spectrometry, aligning with experimental CCS values (±2% error) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to address low yields in spirocyclic ring formation?
- Methodological Answer : Use a Design of Experiments (DoE) approach to evaluate variables:
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 0–40°C | 25°C | Higher than 30°C increases side products |
| Solvent | THF, DMF, MeCN | MeCN | Polar aprotic solvents improve dipole alignment |
| Catalyst | Cu(I)/Cu(II) | Cu(CH₃CN)₄BF₄ | Cu(I) reduces oxidation side reactions |
| Ligand | TF-BiphamPhos, BINAP | TF-BiphamPhos | Enhances enantioselectivity by 20% |
| Post-optimization, yields improved from 45% to 78% in spirocyclic intermediates. Reaction monitoring via LC-MS at 30-minute intervals identifies byproduct formation early . |
Q. What strategies resolve contradictions in pharmacological activity data across structural analogs?
- Methodological Answer : Contradictions often arise from subtle stereochemical or electronic differences. Strategies include:
- SAR Analysis : Compare IC₅₀ values of analogs with systematic substitutions (e.g., fluoro vs. methoxy groups at C7). For example, 7-fluoro analogs show 10× higher antimicrobial activity than methoxy derivatives due to enhanced membrane penetration .
- Molecular Docking : Simulate binding to target enzymes (e.g., β-lactamase). Docking scores correlate with experimental inhibition (R² = 0.89), resolving discrepancies in reported IC₅₀ values .
- Metabolic Stability Assays : Hepatic microsome testing identifies rapid degradation of carboxamide analogs in rodents, explaining inconsistent in vivo results .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on enzymatic inhibition mechanisms?
- Methodological Answer : Conflicting mechanisms (e.g., competitive vs. non-competitive inhibition) are resolved via:
- Kinetic Studies : Lineweaver-Burk plots differentiate inhibition types. For example, a 2017 study showed mixed inhibition (Ki = 2.3 µM) due to binding at allosteric and active sites .
- Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy (ΔH = -8.2 kcal/mol), confirming dual-site interaction .
- X-ray Crystallography : Resolves co-crystal structures with target enzymes, revealing hydrogen bonding at Ser130 and hydrophobic interactions with Val237 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
